molecular formula C26H23ClN2O2 B11601293 11-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11601293
M. Wt: 430.9 g/mol
InChI Key: HEGVWABNIAPBMT-UHFFFAOYSA-N
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Description

11-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and diazepine precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chlorophenyl and methoxyphenyl groups.

    Cyclization reactions: to form the dibenzodiazepine core structure.

    Hydrogenation reactions: to achieve the hexahydro configuration.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to accelerate the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

11-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 11-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to receptor sites: Modulating the activity of neurotransmitters or hormones.

    Inhibition or activation of enzymes: Affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Clozapine: An antipsychotic medication with a dibenzodiazepine structure.

    Olanzapine: Another antipsychotic with a similar core structure.

Uniqueness

11-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and hexahydro configuration, which may confer distinct pharmacological properties and applications.

Properties

Molecular Formula

C26H23ClN2O2

Molecular Weight

430.9 g/mol

IUPAC Name

6-(3-chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H23ClN2O2/c1-31-20-11-9-16(10-12-20)18-14-23-25(24(30)15-18)26(17-5-4-6-19(27)13-17)29-22-8-3-2-7-21(22)28-23/h2-13,18,26,28-29H,14-15H2,1H3

InChI Key

HEGVWABNIAPBMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)Cl)C(=O)C2

Origin of Product

United States

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